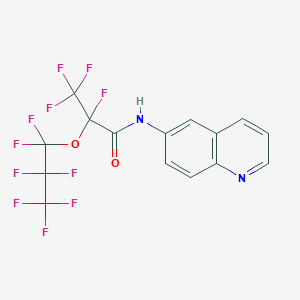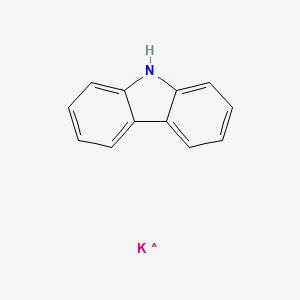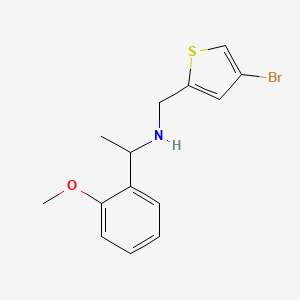
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . The presence of the thiophene ring in the structure of this compound contributes to its unique chemical and biological properties.
準備方法
The synthesis of 2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carbaldehyde with phenylacetic acid in the presence of a suitable catalyst to form the intermediate compound, which is then reacted with methoxyacetyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反応の分析
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
科学的研究の応用
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide has several scientific research applications. In medicinal chemistry, it is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, this compound is used in the synthesis of novel heterocyclic compounds with potential biological activities.
作用機序
The mechanism of action of 2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. For example, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
類似化合物との比較
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The unique structural features of this compound, such as the presence of the methoxy group and the phenyl(thiophen-2-yl)methyl moiety, contribute to its distinct chemical and biological properties.
Similar Compounds
- Suprofen
- Articaine
- Tipepidine
- Tiquizium Bromide
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
特性
分子式 |
C14H15NO2S |
|---|---|
分子量 |
261.34 g/mol |
IUPAC名 |
2-methoxy-N-[phenyl(thiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C14H15NO2S/c1-17-10-13(16)15-14(12-8-5-9-18-12)11-6-3-2-4-7-11/h2-9,14H,10H2,1H3,(H,15,16) |
InChIキー |
BDWDIDHRQAEVHK-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)NC(C1=CC=CC=C1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-N-[4-(propan-2-yl)benzyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14915899.png)
![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)


![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)



![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)


![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)

